![molecular formula C₈H₁₄Cl₂N₄ B1142109 N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride CAS No. 202979-33-7](/img/structure/B1142109.png)

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of guanidine derivatives involves various chemical reactions, highlighting the versatility and complexity of these compounds. One method includes the reaction of monosubstituted guanidines with phenylbutenones, leading to the formation of N2-substituted 2-pyrimidinamines. This process demonstrates the reactivity of guanidine derivatives under specific conditions, providing a pathway to synthesize structurally related compounds (Wendelin & Schermanz, 1984). Similarly, the synthesis of 1,1,3,3-tetramethyl-2-phenyl-2-(2',6'-diphenyl-4'-pyrylio)-guanidinium diperchlorate through the reaction of 2-N-phenyl-1,1,3,3-tetramethylguanidine with 2,6-diphenylpyran-4-one showcases another synthetic route, emphasizing the structural diversity achievable with guanidine derivatives (Gałęzowski et al., 1994).

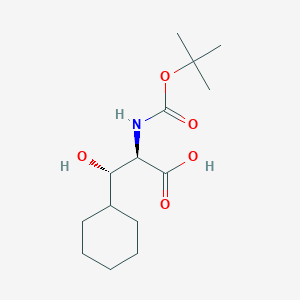

Molecular Structure Analysis

The molecular structure of guanidine derivatives can be quite complex, with the potential for various substituents that affect the molecule's overall properties. The crystal structure analysis of specific guanidine derivatives, such as 1,1,3,3-tetramethyl-2-phenyl-2-(2',6'-diphenyl-4'-pyrylio)guanidinium diperchlorate, reveals insights into the spatial arrangement and bonding characteristics within these molecules. Such analyses are crucial for understanding the chemical behavior and reactivity of guanidine derivatives (Gałęzowski et al., 1994).

Chemical Reactions and Properties

Guanidine derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for further modification. For instance, the cyclocondensation reactions of N-amidinyliminium ions with different reactants to produce polycyclic guanidines highlight the synthetic utility of guanidine derivatives in constructing complex molecular structures (Overman & Wolfe, 2001).

Physical Properties Analysis

The physical properties of guanidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure of specific guanidine salts can reveal the arrangement of guanidine ions and their interactions with counterions, providing insights into the material's physical characteristics and potential applications (Tiritiris & Kantlehner, 2012).

Chemical Properties Analysis

The chemical properties of guanidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are key to understanding their behavior in different chemical environments. The synthesis and characterization of guanidine derivatives for molecular recognition demonstrate the functional versatility of these compounds, highlighting their ability to interact with other molecules through specific recognition mechanisms (Qi et al., 2003).

科学的研究の応用

Antifungal Activity : Polyhexamethylene guanidine hydrochloride, a compound related to N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride, has demonstrated potent antifungal activity against pathogenic fungi. It shows more potent antifungal activity than amphotericin B and does not cause hemolysis or lactate dehydrogenase release in a certain concentration range. The mechanism involves forming pores in fungal cell membranes, leading to cell death (Choi et al., 2017).

Antifilarial Activity : N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]- 2-pyrimidinyl]-N'-phenylguanidines, structurally related to N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride, have been synthesized and evaluated for their antifilarial properties. The study discussed the structure-activity relationship for the antifilarial activity against adult Litomosoides carinii infections (Angelo et al., 1983).

Cardiovascular Effects : Aromatic guanidine compounds, including those similar to N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride, have been studied for their cardiovascular effects. These compounds primarily cause vasoconstriction without stimulating cardiac activity. Their structure-activity relationships have been compared to beta-phenylethylamines (Hughes et al., 1975).

Chemical Synthesis : Studies on the synthesis of guanidine derivatives, including those structurally related to N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride, provide insights into the methods and chemical properties of these compounds. For instance, reactions of guanidine with chalcones to yield pyrimidinamines have been explored (Wendelin & Kerbl, 1984).

Biological Activities Overview : A review discussing the biological activities and therapeutic applications of guanidine-containing compounds, including those similar to N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride, covers various applications in drug discovery, highlighting their potential as central nervous system agents, anti-inflammatory agents, anti-diabetic agents, chemotherapeutic agents, and in cosmetics (Sa̧czewski & Balewski, 2013).

特性

IUPAC Name |

2-[4-(aminomethyl)phenyl]guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,5,9H2,(H4,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEQUGRLWCPWSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride | |

CAS RN |

202979-33-7 |

Source

|

| Record name | Guanidine, N-[4-(aminomethyl)phenyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202979-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)

![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)